Trityl Olmesartan Medoxomil Impurity III, also known as Impurity D, is a process-related impurity identified during the synthesis of Olmesartan Medoxomil. [] Olmesartan Medoxomil is a medication used to treat high blood pressure, heart failure, and diabetic kidney disease. Impurities in pharmaceutical products can arise from various sources, including starting materials, reagents, solvents, reaction intermediates, and degradation products. []
The synthesis of Trityl Olmesartan Medoxomil Impurity III involves the reaction of Olmesartan Medoxomil initiation material A with impurity C (carboxylic acid, ethyl ester of 4-acetyl-2-propyl imidazole-5-carboxylic acid). [] This reaction also produces another impurity, Impurity E. Subsequently, Impurity D and Impurity E are isolated and purified through separation techniques. []
The primary application of Trityl Olmesartan Medoxomil Impurity III is its use as a reference standard in analytical techniques. [] Having a high-purity reference standard of Impurity D enables researchers and quality control laboratories to identify and quantify this impurity in Olmesartan Medoxomil drug substances and products. [] This is crucial for ensuring the quality and safety of the medication.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: